molecular formula C19H14N2O2 B15078731 2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione

2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione

Cat. No.: B15078731
M. Wt: 302.3 g/mol
InChI Key: RXAURTPZTJUKSI-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a naphthalene ring attached to an aminomethyl group, which is further connected to an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione typically involves the reaction of naphthalen-2-ylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with halogen or alkoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation, while its antimicrobial activity could result from disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different functional groups.

    1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a naphthalene ring and a thiazole moiety.

Uniqueness

2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-[(naphthalen-2-ylamino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C19H14N2O2/c22-18-16-7-3-4-8-17(16)19(23)21(18)12-20-15-10-9-13-5-1-2-6-14(13)11-15/h1-11,20H,12H2

InChI Key

RXAURTPZTJUKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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